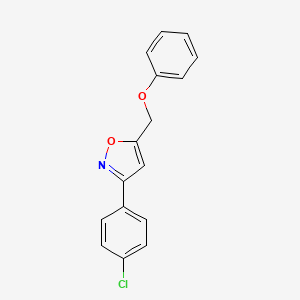

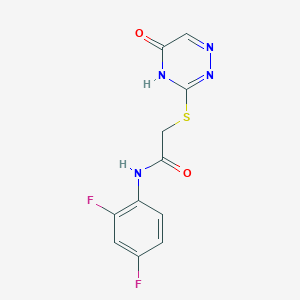

![molecular formula C13H8F3N3O B2432105 4-(7-三氟甲基-吡唑并[1,5-a]嘧啶-5-基)-苯酚 CAS No. 861435-10-1](/img/structure/B2432105.png)

4-(7-三氟甲基-吡唑并[1,5-a]嘧啶-5-基)-苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

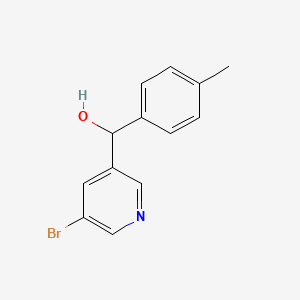

The compound “4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol” is a derivative of pyrazolo[1,5-a]pyrimidine . It’s part of a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves a Suzuki–Miyaura cross-coupling reaction starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids . A novel two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines has been reported from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Suzuki–Miyaura cross-coupling reaction and arylation (heteroarylation) strategy . The arylation can be performed using a wide variety of aryl and heteroaryl boronic acids . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .科学研究应用

合成和表征

- 该化合物已在微波辐射下合成,作为异构体,具体为 2-(吡唑并[1,5-a]嘧啶-5-基)苯酚,通过色酮和 3-氨基吡唑的缩合。其结构已使用各种方法进行表征,包括红外光谱、1H NMR、13C NMR 和高分辨率质谱 (Zhang, Peng, Wang, Wang, & Zhang, 2016)。

抗真菌活性

- 该化合物对一系列植物病原真菌表现出显着的抗真菌能力,特别是炭疽菌,具有显着的 IC50 值,表明其作为抗真菌剂的潜力 (Zhang et al., 2016)。

合成生物学兴趣

- 已经报道了一种用于制备三氟甲基化吡唑并[1,5-a]嘧啶的新型合成方法,展示了它们作为对生物学感兴趣的化合物的构建块的潜力。这种方法强调有效的 C-C、C-N 和 C-S 键形成 (Jismy, Allouchi, Guillaumet, Akssira, & Abarbri, 2018)。

抗炎应用

- 吡唑并[1,5-a]嘧啶衍生物,包括相关的 2-苯基吡唑并[1,5-a]嘧啶-7-酮,已经合成并评估了它们的抗炎特性。这些化合物,特别是其中一种衍生物,显示出比标准药物更高的活性和更好的治疗指数,并且没有致溃疡活性 (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983)。

抗癌和抗 5-脂氧合酶剂

- 合成了新型吡唑并嘧啶衍生物,并将其评估为抗癌和抗 5-脂氧合酶剂。它们对某些癌细胞系表现出显着的活性和 5-脂氧合酶抑制潜力 (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016)。

作用机制

While the specific mechanism of action for this compound is not mentioned in the search results, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .

未来方向

属性

IUPAC Name |

4-[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3O/c14-13(15,16)11-7-10(8-1-3-9(20)4-2-8)18-12-5-6-17-19(11)12/h1-7,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRVQRBHFWNQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

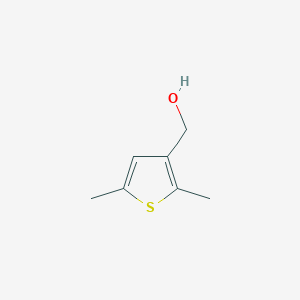

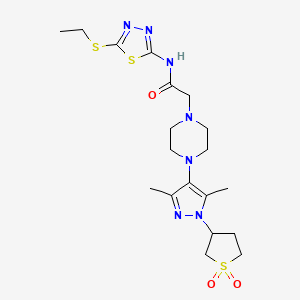

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)

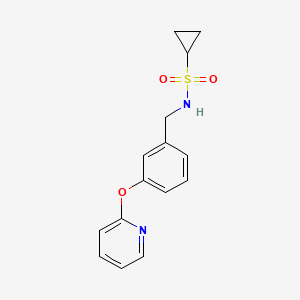

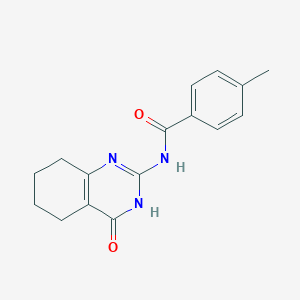

![(E)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2432036.png)

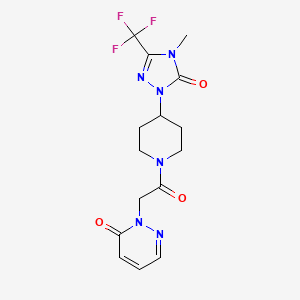

![3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432039.png)

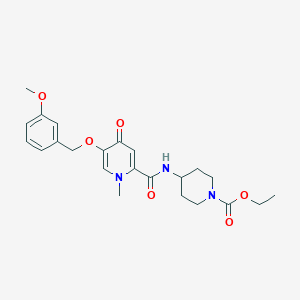

![N-(4-methylcyclohexyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2432043.png)